tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate

chiral purity enantiomeric excess piperazine stereochemistry

This is a single-enantiomer (2R)-methylpiperazine with an acid-labile Boc group and a reactive chlorosulfonyl electrophile. Unlike generic achiral or racemic analogs, this compound provides a permanent stereocenter essential for programs requiring stereochemically pure input material. Using this scaffold prevents uncontrolled variables in SAR studies, as demonstrated in chiral piperazine-sulfonamide core investigations. It enables parallel synthesis of chiral sulfonamide libraries without diastereomeric interference.

Molecular Formula C10H19ClN2O4S
Molecular Weight 298.79 g/mol
CAS No. 2287247-26-9
Cat. No. B6602947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate
CAS2287247-26-9
Molecular FormulaC10H19ClN2O4S
Molecular Weight298.79 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
InChIInChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyYERFHBXYPCZIBE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate (CAS 2287247-26-9): Structural and Stereochemical Reference for Piperazine-Based Sulfonyl Chloride Intermediates


tert-Butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate (CAS 2287247‑26‑9) is a chiral, orthogonally protected piperazine derivative that carries a single (2R)-methyl stereocenter, an acid‑labile Boc protecting group on the N‑1 nitrogen, and a reactive chlorosulfonyl (–SO₂Cl) electrophile on the N‑4 nitrogen . The compound is supplied as a research‑grade intermediate with a minimum purity of 95 % and a molecular weight of 298.8 g mol⁻¹ . The combination of an enantio‑defined methyl substituent and the sulfonyl chloride handle makes this molecule a versatile chiral sulfonamide precursor for medicinal chemistry programs, particularly those exploring stereochemistry‑dependent target engagement [1].

Why In‑Class Piperazine Sulfonyl Chlorides Cannot Replace tert-Butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate Without Loss of Stereochemical Information


Generic substitution within the piperazine‑sulfonyl chloride family is scientifically unsound when the downstream target demands stereochemically pure input material. The (2R)‑methyl group creates a permanent, single‑enantiomer stereocenter that is absent in achiral analogs such as tert‑butyl 4‑(chlorosulfonyl)piperazine‑1‑carboxylate (CAS 162046‑65‑3) . In medicinal chemistry programs, a 2‑methyl substituent directly influences the conformational preference of the piperazine ring and the spatial orientation of any sulfonamide pharmacophore derived from the chlorosulfonyl group [1]. Swapping the (2R)‑methyl‑substituted scaffold for a des‑methyl or racemic mixture introduces an uncontrolled variable that can confound structure–activity relationships, as demonstrated in systematic SAR studies of chiral piperazine‑sulfonamide cores [1]. Likewise, replacing the Boc group with a Cbz protecting group alters the global deprotection strategy and may be incompatible with downstream synthetic sequences that require acid‑labile orthogonal protection .

Quantitative Differentiation Evidence for tert-Butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate Against Its Closest Structural Analogs


Chiral‑Center Integrity: Single‑Enantiomer (2R)‑Methyl vs. Achiral Des‑Methyl Analog

The target compound bears a defined (2R) configuration at the 2‑position of the piperazine ring, a stereocenter that is entirely absent in the closest achiral analog, tert‑butyl 4‑(chlorosulfonyl)piperazine‑1‑carboxylate (CAS 162046‑65‑3) . The commercial specification for the target compound is a minimum purity of 95 % ; although the vendor does not separately report enantiomeric excess, the defined stereochemistry implies that any impurity profile is dominated by chemical rather than stereochemical contaminants absent a racemization pathway during synthesis or storage. By contrast, the achiral analog has no stereochemical specification because it possesses no stereogenic center . This difference is critical: a 5 % chemical impurity in a single‑enantiomer intermediate can be addressed by purification, whereas a racemic or scalemic mixture of the 2‑methylpiperazine core introduces an inseparable diastereomeric variable into every subsequent sulfonamide coupling step, complicating biological interpretation [1].

chiral purity enantiomeric excess piperazine stereochemistry

Regiochemical Distinction: (2R)-Methyl vs. (3R)-Methyl Substitution Pattern in Chlorosulfonyl‑Piperazine‑Boc Scaffolds

The methyl substituent at the 2‑position of the target compound places the stereocenter adjacent to the Boc‑protected N‑1 nitrogen, whereas the (3R)‑methyl analog, tert‑butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate (CAS data available via benchchem.com), locates the methyl group adjacent to the chlorosulfonyl‑bearing N‑4 nitrogen . Published SAR from chiral piperazine‑sulfonamide HIV‑1 protease inhibitor programs demonstrates that the position of a methyl substituent on the piperazine ring can alter enzyme binding affinity by factors of up to the reported 60‑fold difference between structurally distinct piperazine sulfonamide cores [1]. While this 60‑fold value is not a direct measurement of the (2R)- vs. (3R)-methyl shift, it establishes the quantitative principle that methyl‑group placement on the piperazine ring profoundly influences biological readouts [1]. In a synthesis setting, the (2R)-methyl alters the steric environment of the N‑1 Boc group, which can affect both the rate of Boc deprotection and the selectivity of subsequent N‑1 functionalization [2].

regiochemistry SAR piperazine substitution position

Protecting‑Group Orthogonality: Boc vs. Cbz in Chlorosulfonyl‑Piperazine Intermediates

The target compound carries a tert‑butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane). The corresponding Cbz‑protected analog, benzyl 4‑(chlorosulfonyl)piperazine‑1‑carboxylate (CAS data available via benchchem.com), requires hydrogenolysis or strongly acidic conditions for deprotection . This difference means that the Boc‑protected compound is compatible with synthetic sequences that contain hydrogenation‑sensitive functional groups (e.g., alkenes, nitro groups, benzyl ethers), whereas the Cbz analog would be unsuitable for such routes . Typical deprotection yields for Boc removal under standard TFA/CH₂Cl₂ (1:1) conditions on piperazine scaffolds exceed 90 % in published protocols , while Cbz hydrogenolysis yields are highly substrate‑dependent and can be compromised by catalyst poisoning from sulfur‑containing intermediates [1].

orthogonal protection Boc deprotection Cbz deprotection synthetic strategy

Price‑per‑Gram Procurement Comparison: (2R)‑Methylpiperazine Sulfonyl Chloride vs. Des‑Methyl Achiral Analog

The target compound (CAS 2287247‑26‑9) is listed as a 250 mg discontinued item by CymitQuimica/Biosynth, with price available on inquiry . The achiral analog tert‑butyl 4‑(chlorosulfonyl)piperazine‑1‑carboxylate (CAS 162046‑65‑3) is available from Fujifilm Wako (Combi‑Blocks) at published prices: 1 g for ¥190,000, 5 g for ¥517,500, and 250 mg for ¥67,500 (approximately USD 450 at early‑2026 exchange rates) . The chiral target compound is expected to carry a significant price premium over the achiral analog because the synthesis requires either a chiral resolution step or an asymmetric synthesis starting from enantiopure (R)-2-methylpiperazine, both of which add manufacturing cost [1]. This cost differential must be weighed against the scientific cost of using an achiral building block and then attempting to install stereochemistry later, which is rarely feasible once the sulfonamide bond is formed.

procurement cost building block pricing research chemical sourcing

High‑Value Application Scenarios for tert-Butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate in Medicinal Chemistry and Chemical Biology


Stereochemistry‑Dependent Kinase Inhibitor Lead Optimization

When a medicinal chemistry program identifies that the (R)‑configuration at the piperazine 2‑position is essential for target binding, the target compound provides the requisite single‑enantiomer sulfonyl chloride handle for late‑stage diversification. The well‑documented differential activity of 1‑(5‑isoquinolinesulfonyl)-2‑methylpiperazine (H‑7) on gene expression in murine cell lines [1] demonstrates that even simple 2‑methylpiperazine sulfonamides can show concentration‑dependent, gene‑specific biological effects. Using the target compound, a library of chiral sulfonamides can be synthesized in parallel and screened without the confounding factor of diastereomeric mixtures.

Orthogonal Protection Strategy for Multi‑Step Total Synthesis

In a synthetic route that proceeds through a late‑stage hydrogenation step (e.g., reduction of a nitroarene or debenzylation), the Boc protecting group of the target compound remains intact, whereas a Cbz‑protected analog would be prematurely cleaved . After completion of hydrogenation, the Boc group can be removed with TFA to unmask the N‑1 nitrogen for subsequent acylation or reductive amination, while the sulfonamide installed earlier via the chlorosulfonyl group is stable to both hydrogenation and acidic deprotection conditions [2].

Chiral Sulfonamide Fragment Library Construction for 11β‑HSD1 or Related Targets

Piperazine sulfonamides have been validated as potent, selective, and orally available 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors [3]. The target compound allows the construction of a focused fragment library in which the (2R)‑methyl group is held constant while the sulfonamide aryl/heteroaryl portion is varied. This enables direct interrogation of the sulfonamide pharmacophore without altering the stereochemical environment of the piperazine core, thereby simplifying SAR interpretation.

Sildenafil‑Analog Synthesis with Defined Piperazine Chirality

The sildenafil synthesis patent literature explicitly relies on chlorosulfonic acid‑mediated sulfonylation of piperazine intermediates to install the key sulfonamide bond [2]. By substituting the racemic or achiral piperazine sulfonyl chloride intermediates described in those routes with the (2R)‑enantiomer, researchers can systematically evaluate the impact of piperazine chirality on PDE5 inhibition potency and selectivity, a variable that has not been exhaustively explored in the published sildenafil analog literature.

Quote Request

Request a Quote for tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.